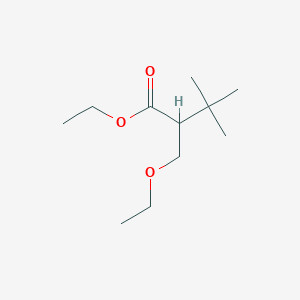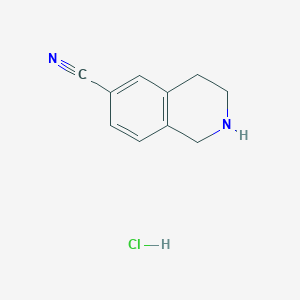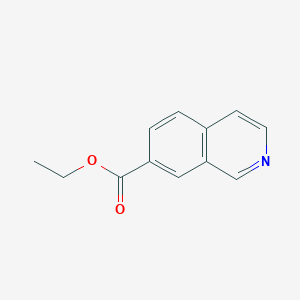
Ethyl isoquinoline-7-carboxylate
Overview
Description
Ethyl isoquinoline-7-carboxylate is a chemical compound with the formula C12H11NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of Ethyl isoquinoline-7-carboxylate and its derivatives often involves reactions with various isoquinolinium salts . For instance, anilines can react with β-ketoesters to form Schiff bases, which can then be cyclized in acidic media or by heating to form the corresponding 2- and 4-quinolones .Molecular Structure Analysis
The molecular structure of Ethyl isoquinoline-7-carboxylate consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight is 201.221 .Chemical Reactions Analysis
Ethyl isoquinoline-7-carboxylate can undergo various chemical reactions, including addition reactions with organolithium, alcoholates, and borohydride reagents . The isoquinoline moiety acts as a leaving group in these reactions .Physical And Chemical Properties Analysis
Ethyl isoquinoline-7-carboxylate is a solid at room temperature . It has a flash point of 160.5±20.4 °C and a vapor pressure of 0.0±0.7 mmHg at 25°C . The refractive index is 1.600 .Scientific Research Applications
Medicinal Chemistry: Anticancer Research
Quinoline derivatives, including Ethyl isoquinoline-7-carboxylate, are significant in medicinal chemistry, particularly in anticancer research. They are often used as pharmacophores in the design of new therapeutic agents due to their ability to interact with various biological targets . The compound’s structural features allow it to be incorporated into molecules that can inhibit the growth of cancer cells.
Organic Synthesis: Catalyst Development
In synthetic organic chemistry, Ethyl isoquinoline-7-carboxylate can serve as a starting material for the development of catalysts. These catalysts can facilitate a range of chemical reactions, such as the Friedlaender condensation, which is crucial for synthesizing other complex quinoline derivatives .
Green Chemistry: Sustainable Processes
The synthesis of Ethyl isoquinoline-7-carboxylate can be optimized using green chemistry principles. This includes employing eco-friendly solvents and catalysts, reducing waste, and improving the overall sustainability of the chemical processes involved in its production .
Pharmacology: Drug Discovery
Ethyl isoquinoline-7-carboxylate is also relevant in pharmacology, where it’s used in the discovery and development of new drugs. Its quinoline core is a common motif in many pharmacologically active compounds, making it a valuable tool for drug design and development .
Safety and Hazards
Future Directions
Quinoline and its derivatives, including Ethyl isoquinoline-7-carboxylate, have various applications in medicinal and industrial chemistry . Future research may focus on developing greener and more sustainable chemical processes for synthesizing these compounds . Additionally, the medicinal importance of quinoline derivatives may be further explored .
Mechanism of Action
Target of Action
Ethyl isoquinoline-7-carboxylate is a compound that has been studied for its potential biological activities
Mode of Action
Isoquinoline derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of Ethyl isoquinoline-7-carboxylate with its targets and the resulting changes are areas that warrant further investigation.
Biochemical Pathways
Isoquinoline alkaloids, which include Ethyl isoquinoline-7-carboxylate, are synthesized from tyrosine decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold
Result of Action
Isoquinoline derivatives have been known to exert diverse biological activities
Action Environment
It is known that the synthesis of isoquinoline derivatives can be influenced by various environmental factors
properties
IUPAC Name |
ethyl isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGGUHTWKIMKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627151 | |
| Record name | Ethyl isoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoquinoline-7-carboxylate | |
CAS RN |
407623-83-0 | |
| Record name | Ethyl isoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




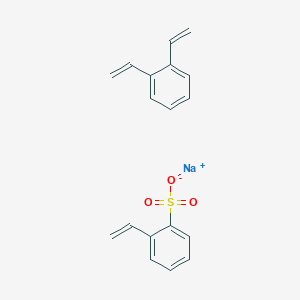


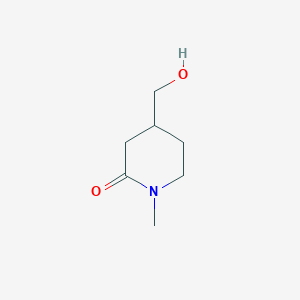
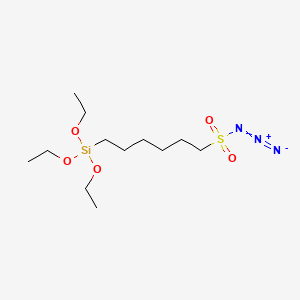

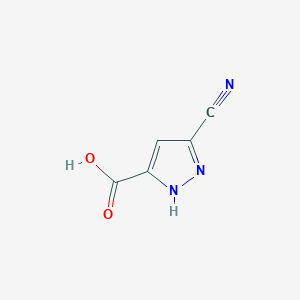

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
